molecular formula C7H4ClN3O2 B12094880 4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

Katalognummer: B12094880
Molekulargewicht: 197.58 g/mol
InChI-Schlüssel: SUGXPVQHGGSVCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with formamide, followed by cyclization under acidic conditions . Another approach includes the use of transition metal catalysts to facilitate the formation of the imidazo[4,5-C]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological properties. This makes it a valuable compound for the development of new drugs and materials .

Eigenschaften

Molekularformel

C7H4ClN3O2

Molekulargewicht

197.58 g/mol

IUPAC-Name

4-chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-5-3(9-2-10-5)1-4(11-6)7(12)13/h1-2H,(H,9,10)(H,12,13)

InChI-Schlüssel

SUGXPVQHGGSVCL-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(N=C1C(=O)O)Cl)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.